Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers seeking to optimize CNS drug candidates often face synthetic bottlenecks in accessing diverse, functionalized pyrrolidine scaffolds. This compound directly addresses that challenge: • Enables affinity gains via σ-hole halogen bonding (Br) while maintaining optimal CNS logP (~2.8). • Aryl bromide serves as a Pd-catalyzed cross-coupling handle for late-stage library diversification. • Supplied as a racemic mixture; stereodefined analog available for chirality control.

Molecular Formula C13H15BrFNO2
Molecular Weight 316.17 g/mol
Cat. No. B13629615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC13H15BrFNO2
Molecular Weight316.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C13H15BrFNO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-12(15)11(14)5-8/h3-5,9-10,16H,2,6-7H2,1H3
InChIKeyKNDHBWZCVXKTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Sourcing Profile


Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 2172395-96-7) is a synthetic pyrrolidine-3-carboxylate ester featuring a 3-bromo-4-fluorophenyl substituent at the 4-position of the pyrrolidine ring . With a molecular formula of C₁₃H₁₅BrFNO₂ and a molecular weight of 316.17 g·mol⁻¹, it belongs to the class of halogenated heterocyclic building blocks widely employed in medicinal chemistry for lead generation and structure–activity relationship (SAR) exploration . The compound is primarily supplied as a racemic mixture, and its closely related stereodefined analog, rac-ethyl (3R,4S)-4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 2227848-83-9), is also commercially available, enabling stereochemical control in downstream applications .

Why Generic Substitution Is Not Advisable


Pyrrolidine-3-carboxylate esters bearing different aryl halide patterns or ester moieties are not functionally interchangeable. The 3-bromo-4-fluorophenyl motif imparts a unique combination of electronic (σₘ = 0.39 for Br; σₚ = 0.06 for F) and steric properties that differ substantially from the 4-fluorophenyl, 3-chloro-4-fluorophenyl, or unsubstituted phenyl analogs [1]. The bromine atom provides a heavier halogen capable of participating in halogen bonding (σ-hole interactions) with biomolecular targets, a feature absent in chloro or fluoro mono-substituted versions [1]. Simultaneously, the ethyl ester offers a distinct lipophilicity–metabolic stability balance compared to the methyl ester (logP shift of ~+0.5 units) and tert-butyl ester (which is acid-labile) [2]. These differences directly impact membrane permeability, metabolic clearance, and synthetic utility in multi-step sequences, making direct substitution without experimental validation inadvisable [2].

Quantitative Differentiation Against Closest Analogs


Lipophilicity: Ethyl Ester vs. Methyl Ester

The ethyl ester of 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate exhibits a calculated logP (clogP) value approximately 0.5 log units higher than its methyl ester counterpart (Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate, CAS 2171803-74-8), based on standard fragment-based estimation methods (ΔlogP ≈ +0.5 for ethyl vs. methyl ester on the same scaffold) [1]. This translates to an approximately 3.2-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability while maintaining adequate aqueous solubility for in vitro assays.

Lipophilicity Drug-likeness Medicinal Chemistry

Halogen Substituent Effect: 3-Br-4-F vs. 4-F-Phenyl

The 3-bromo-4-fluorophenyl group introduces a σ-hole on bromine (electrostatic potential ≈ +25–30 kcal·mol⁻¹ at the σ-hole tip) that is absent in the 4-fluorophenyl analog (Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate, CAS 939758-13-1) [1]. In the non-brominated analog, the 4-fluorine provides only inductive electron withdrawal (σₚ = 0.06) without halogen-bond donor capacity. Experimentally, brominated aryl groups in similar pyrrolidine scaffolds have been shown to increase binding affinity to protein targets by 5- to 50-fold through halogen bonding interactions with backbone carbonyl oxygens [2].

Halogen Bonding Electron-Withdrawing Effect SAR

Predicted Physicochemical Property Comparison

Predicted physicochemical parameters differentiate the target compound from Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 939758-13-1). The target compound has a higher molecular weight (316.17 vs. 223.24 g·mol⁻¹) and a lower predicted pKa (estimated ~8.5 vs. 8.98 for the 4-F-phenyl methyl ester) due to the combined electron-withdrawing effects of bromine and fluorine . The predicted boiling point for the 4-F-phenyl methyl ester is 306.4±42.0 °C, whereas the target compound, with its heavier halogen and ethyl ester, is expected to have a boiling point approximately 25–35 °C higher .

Physicochemical Properties ADME Compound Selection

Synthetic Versatility: Bromine as a Cross-Coupling Handle

The bromine atom at the 3-position of the phenyl ring serves as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), a synthetic handle absent in the 4-fluorophenyl-only analog (CAS 939758-13-1). In comparable bromoaryl-pyrrolidine systems, Suzuki coupling with phenylboronic acid proceeds with yields of 75–92% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) [1]. The 4-fluorophenyl analog lacks this handle for late-stage diversification, limiting its utility as a scaffold for library synthesis.

Cross-Coupling Late-Stage Functionalization Synthetic Chemistry

Optimal Research and Procurement Scenarios


CNS Lead Optimization Balancing Lipophilicity and Halogen Bonding

In CNS drug discovery programs targeting GPCRs or ion channels, the ethyl ester provides a calculated logP of ~2.8, which falls within the optimal CNS drug space (logP 2–4) [1]. The bromine σ-hole enables directed halogen bonding to protein backbone carbonyls, a feature that has been shown to improve binding affinity by 5- to 50-fold in analogous systems [2]. The compound is thus suited for SAR campaigns where both passive permeability and specific non-covalent interactions are critical.

Library Synthesis for Halogen Bond-Driven FBDD

The bromine atom provides a synthetic handle for Pd-catalyzed cross-coupling, enabling late-stage diversification of the aryl ring [3]. This allows the compound to serve as a common intermediate for generating focused libraries of 4-aryl-pyrrolidine-3-carboxylate derivatives without re-optimizing the synthetic route for each analog, significantly reducing time and cost per compound.

NK-3 Receptor Antagonist Development

Pyrrolidine-3-carboxylate scaffolds have been disclosed as high-potential NK-3 receptor antagonists for the treatment of depression, pain, psychosis, and schizophrenia [4]. The 3-bromo-4-fluorophenyl variant offers enhanced halogen bonding potential compared to the des-bromo analogs exemplified in the patent literature, making it a strategic choice for exploring affinity and selectivity gains in NK-3 programs.

PROTAC Linker Attachment via Bromine Functionalization

The aryl bromide serves as an attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design. Under standard Buchwald–Hartwig conditions, the bromine can be replaced with amine-functionalized PEG linkers, enabling the construction of bifunctional degraders without requiring orthogonal protection of the pyrrolidine nitrogen or ester [3].

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